N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxamide
Description
N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities and is often explored in medicinal chemistry.
Properties
IUPAC Name |
N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFN3OS/c1-5-7(12)3-4-8(9(5)13)14-11(17)10-6(2)15-16-18-10/h3-4H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQFABCGFWKSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)NC(=O)C2=C(N=NS2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxamide typically involves the reaction of 4-bromo-2-fluoro-3-methylaniline with 4-methylthiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties and biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a palladium catalyst.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring.
Scientific Research Applications
N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound is used to study the effects of thiadiazole derivatives on biological systems, including their antimicrobial and anti-inflammatory properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in cancer research, it may inhibit key enzymes or signaling pathways that are crucial for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carbohydrazide
- N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxylic acid
Uniqueness
N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
